molecular formula C8H9BFNO3 B1442754 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid CAS No. 1701449-28-6

8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid

Cat. No. B1442754
CAS RN: 1701449-28-6
M. Wt: 196.97 g/mol
InChI Key: WDQWWPUHGOOVME-UHFFFAOYSA-N
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Description

“8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid” is a chemical compound with the molecular formula C8H9BFNO3 . It has a molecular weight of 196.97 . The IUPAC name for this compound is (8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The canonical SMILES representation is: B(C1=CC2=C(C(=C1)F)OCCN2)(O)O . This indicates the presence of a boronic acid group, a benzoxazine ring, and a fluorine atom.


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 61.7Ų . It has a rotatable bond count of 1 . The compound is canonicalized , and it has a complexity of 207 .

Scientific Research Applications

Antibacterial Activity

8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid and its derivatives have been studied for their potential antibacterial properties. A study by Sanchez et al. (1988) explored the structure-activity relationships of various substituted quinolone and benzoxazine carboxylic acids, including those with fluoro substitutions, highlighting their antibacterial activities (Sanchez et al., 1988). Similarly, Chung and Kim (1997) synthesized compounds with potential as DNA gyrase inhibitors and antibacterial agents, including those with benzoxazine rings (Chung & Kim, 1997).

Herbicidal Applications

Studies have also focused on the herbicidal applications of this compound. Qiang (2011) researched the synthetic process of flumioxazin, an herbicide, which uses benzoxazin derivatives as intermediates, demonstrating the relevance of such compounds in agricultural chemistry (Qiang, 2011). Huang et al. (2005) further explored the herbicidal activity of benzoxazin derivatives, including their mode of action and potential for crop safety (Huang et al., 2005).

Allelopathy and Plant Protection

Research by Macias et al. (2006) and Stochmal et al. (2006) investigated benzoxazinones, which are related to benzoxazines, for their allelopathic properties and potential utility in plant protection (Macias et al., 2006), (Stochmal et al., 2006). These studies highlight the significance of such compounds in enhancing plant resistance against pathogens and their use in sustainable agriculture.

Radiopharmaceutical Applications

Langer et al. (2003) focused on the fluorine-18 labelling of fluoroquinolone antibiotics, which include benzoxazine derivatives, for potential use in pharmacokinetics and medical imaging (Langer et al., 2003).

Environmental Impact

Niemczyk et al. (2020) studied the environmental impact of boronic acids, including 5-fluoro-substituted benzoxaborole, on cyanobacteria, providing insights into the ecological effects of such compounds (Niemczyk et al., 2020).

properties

IUPAC Name

(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BFNO3/c10-6-3-5(9(12)13)4-7-8(6)14-2-1-11-7/h3-4,11-13H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQWWPUHGOOVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C(=C1)F)OCCN2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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